Cefpirome - 84957-29-9

Cefpirome

Catalog Number: EVT-263475
CAS Number: 84957-29-9
Molecular Formula: C22H22N6O5S2
Molecular Weight: 514.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cefpirome Sulfate is the sulfate form of cefpirome, a semisynthetic, broad-spectrum, fourth-generation cephalosporin with antibacterial activity. Cefpirome binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
A fourth-generation cephalosporin antibacterial agent. Appears to be more active in vitro against Staphylococci, some Enterococci, some ENTEROBACTERIACEAE, and PSEUDOMONAS AERUGINOSA.Cefpirome has a pyridinium group attached to C-3 position of its cephalosporin core.
Source and Classification

Cefpirome is classified as a beta-lactam antibiotic, specifically a cephalosporin. It is derived from 7-aminocephalosporanic acid, which serves as the core structure for many cephalosporin antibiotics. Cefpirome is known for its stability against certain beta-lactamases, enzymes produced by bacteria that can inactivate other antibiotics. It is marketed under various brand names and is primarily used in hospital settings to treat serious infections.

Synthesis Analysis

The synthesis of cefpirome involves several key steps, primarily starting from 7-aminocephalosporanic acid (7-ACA) or other cephalosporin derivatives. The following outlines the general synthetic route:

  1. Initial Reaction: The synthesis typically begins with the protection of the amino group on 7-ACA through silanization.
  2. Acylation: A cyclopenta pyridine derivative is introduced at the C3 position of the 7-ACA backbone through an acylation reaction. This step often employs 2-methoxyimino-2-(2-amino-4-thiazolyl)-(Z)-thioacetic acid benzothiazole ester as an active ester.
  3. Crystallization: Following the acylation, the product undergoes crystallization to yield cefpirome sulfate. This process may involve adjusting pH and temperature conditions (typically between -10 °C and 25 °C) to optimize yield and purity .
Molecular Structure Analysis

Cefpirome's molecular formula is C17H19N5O5SC_{17}H_{19}N_{5}O_{5}S, and its structure features a beta-lactam ring characteristic of cephalosporins. The compound includes:

  • A bicyclic structure containing a thiazole ring.
  • An oxime side chain that enhances its antibacterial activity.
  • The presence of a sulfonic acid group in its sulfate form, which contributes to its solubility and pharmacokinetics.

The molecular structure can be represented as follows:

Cefpirome Structure C17H19N5O5S\text{Cefpirome Structure }C_{17}H_{19}N_{5}O_{5}S

The compound's stereochemistry plays a crucial role in its biological activity, affecting how it interacts with bacterial enzymes.

Chemical Reactions Analysis

Cefpirome participates in various chemical reactions, particularly those relevant to its antibacterial activity:

  1. Beta-Lactam Ring Opening: Cefpirome can undergo hydrolysis, leading to the opening of its beta-lactam ring, which can result in loss of activity.
  2. Binding to Penicillin-Binding Proteins: Cefpirome exerts its antibacterial effect by binding to penicillin-binding proteins (PBPs), inhibiting bacterial cell wall synthesis. This binding leads to cell lysis and death.
  3. Reactions with Beta-Lactamases: While cefpirome is more resistant to certain beta-lactamases compared to earlier generations of cephalosporins, it can still be hydrolyzed by some enzymes, which affects its efficacy against resistant strains.
Mechanism of Action

Cefpirome acts primarily by inhibiting bacterial cell wall synthesis. It binds to PBPs, which are essential for cross-linking peptidoglycan layers in bacterial cell walls. This binding disrupts the normal function of these proteins, leading to:

  • Inhibition of cell wall biosynthesis.
  • Weakening of the cell wall structure.
  • Induction of autolytic enzymes that promote cell lysis.

Research indicates that cefpirome has a high affinity for certain PBPs found in both Gram-positive and Gram-negative bacteria, contributing to its broad-spectrum activity .

Physical and Chemical Properties Analysis

Cefpirome exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 395.42 g/mol.
  • Solubility: Cefpirome sulfate is highly soluble in water, which facilitates intravenous administration.
  • Stability: The compound is stable under acidic conditions but may degrade under alkaline conditions or when exposed to light.
  • Melting Point: The melting point of cefpirome sulfate is reported around 191 °C .

These properties are critical for its formulation and storage as a pharmaceutical product.

Applications

Cefpirome is primarily used in clinical settings for treating severe bacterial infections, including:

  • Nosocomial Infections: Effective against multi-drug resistant strains commonly found in hospital environments.
  • Intra-abdominal Infections: Utilized in treating complicated intra-abdominal infections due to its broad-spectrum activity.
  • Skin and Soft Tissue Infections: Often prescribed for serious skin infections caused by susceptible organisms.

Additionally, cefpirome has been studied for potential use in combination therapies with other antibiotics or hypoglycemic agents to enhance efficacy against resistant bacteria .

Introduction to Cefpirome in the Context of Antimicrobial Chemotherapy

Classification and Position Within Fourth-Generation Cephalosporins

Cefpirome belongs to the fourth-generation cephalosporins, a class characterized by enhanced stability against chromosomal and plasmid-mediated β-lactamases, particularly AmpC enzymes, compared to their third-generation predecessors. This classification stems from its unique zwitterionic nature, which facilitates rapid penetration through the outer membrane porin channels of Gram-negative bacteria [2] [9]. While cefepime remains the most utilized fourth-generation cephalosporin in many regions, cefpirome shares comparable structural features and spectrum of activity, with minor variations in potency against specific bacterial groups [8] [9].

The antimicrobial spectrum of cefpirome encompasses:

  • Gram-positive pathogens: Methicillin-susceptible Staphylococcus aureus (MSSA), coagulase-negative staphylococci (excluding S. haemolyticus), penicillin-susceptible and -resistant Streptococcus pneumoniae, and viridans group streptococci [1] [3] [4].
  • Gram-negative pathogens: Enterobacteriaceae (including strains producing class I chromosomal β-lactamases), Pseudomonas aeruginosa, Haemophilus influenzae, and Neisseria species [1] [4] [5].

Table 1: Comparative Spectrum of Cephalosporin Generations

GenerationRepresentative AgentsKey Gram-positive CoverageKey Gram-negative Coverageβ-Lactamase Stability
FirstCefazolinMSSA, StreptococciLimited (E. coli, Klebsiella)Penicillinases only
SecondCefuroximeMSSA, StreptococciH. influenzae, EnterobacteriaceaeImproved against TEM-1
ThirdCeftazidime, CeftriaxoneStreptococci (variable)Broad Enterobacteriaceae, Pseudomonas (ceftazidime)Plasmid ESBLs vulnerable
FourthCefpirome, CefepimeImproved streptococci, MSSAEnhanced Enterobacteriaceae (AmpC producers), PseudomonasChromosomal AmpC, some ESBLs
FifthCeftarolineMRSA, StreptococciBroad EnterobacteriaceaeLimited ESBL stability

Cefpirome's stability against class C β-lactamases (AmpC) represents its most significant pharmacological advantage over third-generation cephalosporins. This stability translates clinically into retained activity against Enterobacter cloacae, Citrobacter freundii, Serratia marcescens, and Morganella morganii—organisms frequently exhibiting derepressed AmpC production that confers resistance to ceftazidime, cefotaxime, and ceftriaxone [4] [6] [8]. However, like other cephalosporins, it remains vulnerable to hydrolysis by certain extended-spectrum β-lactamases (ESBLs), particularly SHV-type enzymes, and carbapenemases [1] [6].

Historical Development and Clinical Adoption in Antibiotic Stewardship

The development of cefpirome commenced in the early 1980s, driven by the urgent need to address emerging resistance patterns among Gram-negative bacilli in hospital environments. It received regulatory approval in Europe and several other markets in the mid-1990s, with brand names including Cefrom, Keiten, and Broact [1] [3]. Its introduction coincided with a concerning rise in nosocomial infections caused by Enterobacter spp. and Pseudomonas aeruginosa resistant to third-generation cephalosporins, positioning cefpirome as a strategic therapeutic alternative [8].

Clinical adoption of cefpirome was guided by antibiotic stewardship principles, emphasizing its role in scenarios where resistance to narrower-spectrum agents was documented or suspected. Large-scale surveillance studies conducted during the 1990s consistently demonstrated its advantage over third-generation cephalosporins. A pivotal 1991 multicenter evaluation of nearly 6,000 clinical isolates revealed cefpirome's superior activity against Enterobacteriaceae, with significantly lower MIC50 values (minimum inhibitory concentration for 50% of isolates) and lower resistance rates compared to ceftazidime, cefotaxime, cefoperazone, ceftizoxime, and ceftriaxone [4]. Against Gram-positive cocci, cefpirome exhibited 4 to 16-fold greater potency than third-generation agents, though its activity against staphylococci remained inferior to earlier-generation cephalosporins or glycopeptides [4] [9].

Table 2: Historical Development Milestones of Cefpirome

Time PeriodDevelopment PhaseKey Findings/Events
Early 1980sDiscovery & PreclinicalIdentification of zwitterionic structure; Enhanced Gram-negative penetration demonstrated
1984-1986Initial In Vitro StudiesDemonstrated stability against AmpC β-lactamases; Superior activity over 3rd-gen cephalosporins
1991Large-scale SurveillanceEvaluation against ~6,000 isolates from 5 medical centers confirmed spectrum [4]
Mid-1990sRegulatory ApprovalIntroduced in European and other markets (Brands: Cefrom, Keiten)
1997Comprehensive ReviewPublished clinical efficacy data in severe nosocomial infections and febrile neutropenia [1]
Late 1990sSurgical Infection StudiesPositioned as empirical option in nosocomial settings with Enterobacter prevalence [8]

The role of cefpirome in antibiotic stewardship programs evolved as resistance patterns shifted. Its primary application centered on the treatment of severe nosocomial infections—particularly pneumonia, bacteremia, and febrile neutropenia—where Pseudomonas aeruginosa or Enterobacteriaceae with inducible β-lactamases were potential pathogens [1] [8]. Brazilian multicenter studies in intensive care and hematology-oncology units during the mid-1990s reinforced its stewardship value, demonstrating 88% susceptibility among Enterobacteriaceae versus only 69% for third-generation cephalosporins, comparable to imipenem (96%) [5]. Against non-fermenters like Acinetobacter spp., however, resistance rates to cefpirome remained high (84%), limiting its utility in settings where these organisms predominated [5].

Role in Addressing Gram-Negative and Gram-Positive Resistance Trends

Cefpirome emerged as a strategic countermeasure against specific antimicrobial resistance trends prevalent in the 1990s and remains relevant in certain resistance scenarios today. Its mechanistic resilience stems from two key properties: low affinity for β-lactamases and rapid bacterial penetration due to its zwitterionic structure [2] [6] [9].

Gram-Negative Resistance Mechanisms Addressed:

  • AmpC β-Lactamases: Cefpirome exhibits remarkable stability against chromosomally encoded (Class C) AmpC enzymes, which are often derepressed in clinical isolates of Enterobacter cloacae, Citrobacter freundii, Serratia marcescens, and Morganella morganii. This distinguishes it from third-generation cephalosporins like ceftazidime, against which these species rapidly develop resistance during therapy. Brazilian studies demonstrated cefpirome's 2 to 32-fold greater potency against Enterobacteriaceae compared to third-generation cephalosporins, with particularly enhanced activity against Citrobacter freundii, Enterobacter aerogenes, Morganella morganii, and Serratia marcescens [5] [8].
  • Porin Channel Alterations: The zwitterionic nature of cefpirome facilitates more efficient transit through porin channels compared to anionic third-generation cephalosporins. This property partially counteracts resistance mediated by reduced porin expression in Gram-negative pathogens like Klebsiella pneumoniae and Escherichia coli [6] [9].

  • Efflux Pump Overexpression: While cefpirome remains vulnerable to certain efflux systems (e.g., MexXY-OprM in Pseudomonas aeruginosa), its penetration efficiency reduces the impact of efflux-mediated resistance compared to other β-lactams. Studies indicate that spontaneous resistance mutations occur less frequently and more slowly with cefpirome than with ceftazidime or cefotaxime in Pseudomonas [6].

Gram-Positive Resistance Trends Addressed:

  • Penicillin-Resistant Pneumococci (PRSP): Cefpirome maintains clinically useful activity against many strains of Streptococcus pneumoniae exhibiting reduced susceptibility to penicillin and third-generation cephalosporins. Its MIC90 against PRSP remains significantly lower than that of ceftazidime and comparable to cefotaxime in contemporary isolates [1] [9].
  • Methicillin-Susceptible Staphylococci (MSS): While not indicated for methicillin-resistant Staphylococcus aureus (MRSA), cefpirome demonstrates reliable bactericidal activity against MSSA and coagulase-negative staphylococci (excluding S. haemolyticus), making it a viable option in MSSA infections when targeted therapy is confirmed [1] [3] [4].

Table 3: Resistance Mechanisms and Cefpirome's Comparative Activity

Resistance MechanismCommon PathogensCefpirome's Stability/ActivityThird-Gen Cephalosporin Vulnerability
AmpC DerepressionEnterobacter spp., Citrobacter, SerratiaStable (Low hydrolysis)High-level resistance common
ESBL Production (TEM/SHV)Klebsiella, E. coliVariable (Vulnerable to SHV-types)Generally hydrolyzed
Porin DeficiencyK. pneumoniae, E. coliModerate (Enhanced penetration)Often compromised
Mex Efflux SystemsP. aeruginosaModerate vulnerabilityCeftazidime vulnerable to specific efflux
Altered PBPs (PRSP)S. pneumoniaeRetained activityVariable (ceftazidime often inactive)
Methicillin ResistanceS. aureus (MRSA)InactiveInactive

Limitations in Contemporary Resistance Landscapes:Despite its advantages, cefpirome's efficacy is compromised by several emerging resistance mechanisms:

  • Extended-Spectrum β-Lactamases (ESBLs): Although stable against many TEM and OXA-type enzymes, cefpirome remains vulnerable to hydrolysis by certain SHV-derived ESBLs and CTX-M enzymes, particularly when expressed at high levels [1] [6]. This vulnerability necessitates ongoing susceptibility testing in ESBL-endemic areas.
  • Carbapenemases: Metallo-β-lactamases (e.g., IMP, VIM, NDM) and Klebsiella pneumoniae carbapenemases (KPC) efficiently hydrolyze cefpirome, rendering it ineffective against carbapenemase-producing Enterobacteriaceae (CPE) and Pseudomonas [6] [10].
  • Acinetobacter baumannii Complex: Most Acinetobacter isolates exhibit intrinsic resistance to cefpirome through a combination of β-lactamase production (OXA-23, OXA-24, OXA-58), efflux pumps (AdeABC), and porin modifications [2] [6]. Resistance rates typically exceed 80% in clinical surveillance studies [5].
  • Enterococcus Species and Bacteroides fragilis: Cefpirome lacks clinically meaningful activity against these pathogens, requiring combination therapy in polymicrobial infections involving these organisms [3] [8].

Properties

CAS Number

84957-29-9

Product Name

Cefpirome

IUPAC Name

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Molecular Formula

C22H22N6O5S2

Molecular Weight

514.6 g/mol

InChI

InChI=1S/C22H22N6O5S2/c1-33-26-15(13-10-35-22(23)24-13)18(29)25-16-19(30)28-17(21(31)32)12(9-34-20(16)28)8-27-7-3-5-11-4-2-6-14(11)27/h3,5,7,10,16,20H,2,4,6,8-9H2,1H3,(H3-,23,24,25,29,31,32)/b26-15+/t16-,20-/m1/s1

InChI Key

DKOQGJHPHLTOJR-PUIFZAHNSA-N

SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCC5)C(=O)[O-]

Solubility

Soluble in DMSO

Synonyms

3-((2,3-cyclopenteno-1-pyridinium)methyl)-7-(2-syn-methoximino-2-(2-aminothiazole-4-yl)acetamido)ceph-3-em-4-carboxylate
cefpirome
cefpirome sulfate
Cefrom
HR 810
HR-810
Metran

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCC5)C(=O)[O-]

Isomeric SMILES

CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCC5)C(=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.